molecular formula C21H20N6O7 B2602556 4-(2-(3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate CAS No. 1351623-33-0

4-(2-(3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate

Cat. No.: B2602556
CAS No.: 1351623-33-0
M. Wt: 468.426
InChI Key: WSLJNMCAEOWPSN-UHFFFAOYSA-N
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Description

4-(2-(3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate is a complex organic compound that features a pyridine ring, an oxadiazole ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of a suitable hydrazide with a nitrile oxide.

    Synthesis of the azetidine ring: The azetidine ring can be synthesized via a [2+2] cycloaddition reaction involving an imine and an alkene.

    Coupling of the pyridine ring: The pyridine ring is introduced through a nucleophilic substitution reaction.

    Amidation: The final step involves the amidation of the intermediate with benzoyl chloride to form the benzamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine and oxadiazole rings.

    Reduction: Reduction reactions can occur at the azetidine ring, potentially leading to ring opening.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Oxidation can lead to the formation of N-oxides or carboxylic acids.

    Reduction: Reduction can result in the formation of secondary amines or alcohols.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of azetidine and oxadiazole rings in various chemical environments.

Biology

Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, research focuses on its potential use as an anti-inflammatory, antimicrobial, or anticancer agent. Its complex structure allows for multiple points of interaction with biological molecules, enhancing its therapeutic potential.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-(2-(3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects. The pathways involved may include inhibition of enzyme activity or blocking of receptor-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide
  • 4-(2-(3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoic acid

Uniqueness

Compared to similar compounds, 4-(2-(3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate is unique due to the presence of the oxalate moiety, which can influence its solubility and stability. Additionally, the specific arrangement of functional groups in this compound may confer distinct biological activities, making it a valuable candidate for further research and development.

Properties

IUPAC Name

oxalic acid;4-[[2-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O3.C2H2O4/c20-17(27)12-3-5-15(6-4-12)22-16(26)11-25-9-14(10-25)19-23-18(24-28-19)13-2-1-7-21-8-13;3-1(4)2(5)6/h1-8,14H,9-11H2,(H2,20,27)(H,22,26);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLJNMCAEOWPSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(=O)NC2=CC=C(C=C2)C(=O)N)C3=NC(=NO3)C4=CN=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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